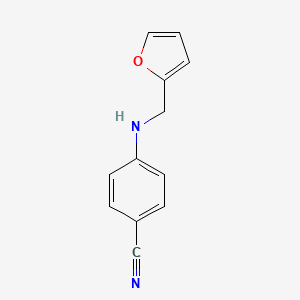

4-((Furan-2-ylmethyl)amino)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

4-(furan-2-ylmethylamino)benzonitrile |

InChI |

InChI=1S/C12H10N2O/c13-8-10-3-5-11(6-4-10)14-9-12-2-1-7-15-12/h1-7,14H,9H2 |

InChI Key |

PPVYIAVORSIMQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Furan 2 Ylmethyl Amino Benzonitrile

Established Synthetic Routes for 4-((Furan-2-ylmethyl)amino)benzonitrile

The construction of the secondary amine linkage in this compound can be achieved through several reliable synthetic methodologies. These routes range from classical condensation reactions to advanced catalytic systems.

Amination-Based Coupling Strategies (e.g., 4-formylbenzonitrile and furan-2-ylmethylamine Condensation)

A primary and well-established method for synthesizing this compound is through reductive amination. This strategy involves the condensation of an aldehyde with a primary amine to form an imine, which is subsequently reduced to the target secondary amine.

In this specific synthesis, 4-formylbenzonitrile is reacted with furan-2-ylmethylamine. The initial reaction is a nucleophilic addition of the amine to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a Schiff base (an imine). The resulting C=N double bond is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), to afford the final product, this compound. A similar condensation approach is used to prepare Schiff bases from furan-2-carbaldehyde and various amines, highlighting the general applicability of this reaction type. iosrjournals.org

Table 1: Overview of Reductive Amination Strategy

| Step | Reactants | Intermediate/Product | Key Reagents |

| 1. Imine Formation | 4-formylbenzonitrile, Furan-2-ylmethylamine | Schiff Base (Imine) | Acid or Base catalyst (optional) |

| 2. Reduction | Schiff Base (Imine) | This compound | NaBH₄, NaBH(OAc)₃, H₂/Catalyst |

Catalytic Approaches (e.g., Photoredox/Nickel Dual Catalysis)

Modern synthetic organic chemistry has seen the emergence of powerful catalytic systems for forming carbon-nitrogen bonds. Photoredox/nickel dual catalysis represents a cutting-edge approach that could be applied to the synthesis of this compound. nih.govrsc.org This methodology is particularly effective for cross-coupling reactions, including the formation of C(sp²)-C(sp³) bonds, which are relevant to the structure of N-benzylic heterocycles. nih.gov

In a hypothetical application of this method, 4-bromobenzonitrile (B114466) could serve as the aryl precursor, coupling with furan-2-ylmethylamine. The dual catalytic cycle typically involves a photosensitizer that, upon irradiation with visible light, initiates a single-electron transfer process. This process facilitates the generation of reactive radical species that engage with a nickel catalyst to forge the new C-N bond under mild conditions. rsc.org Nickel catalysts are advantageous due to their cost-effectiveness and versatile oxidation states. rsc.org Another related approach is the nickel-catalyzed amination of phenol (B47542) derivatives like aryl O-sulfamates, which provides an alternative route for C-N bond formation. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a streamlined approach for the preparation of compound libraries and simplifies purification by anchoring a starting material to a solid support (resin). While not specifically documented for this compound, a solid-phase strategy can be readily devised.

A possible route would involve immobilizing a derivative of 4-cyanobenzoic acid onto a suitable resin, such as a PEG-based resin. nih.gov The carboxylic acid could be activated and coupled to the resin. Subsequently, the resin-bound substrate would be treated with furan-2-ylmethylamine to form an amide linkage. If the goal is the target secondary amine, an alternative strategy would be to anchor 4-fluorobenzonitrile (B33359) to a resin and perform a nucleophilic aromatic substitution with furan-2-ylmethylamine. The final step involves cleaving the desired product from the solid support. The primary advantage of this technique is the ease of purification, as excess reagents and by-products are simply washed away from the resin-bound product. Acetonitrile is often considered a suitable solvent for solid-phase synthesis, particularly with hydrophilic resins. researchgate.net

Reaction Mechanisms Associated with this compound Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side reactions. The formation of this compound involves fundamental organic chemistry principles, including nucleophilic attack and dehydration.

Investigation of Nucleophilic Attack and Cyclization Pathways

The key bond-forming step in the reductive amination synthesis of this compound is the nucleophilic attack of the amine. The nitrogen atom of furan-2-ylmethylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-formylbenzonitrile. This leads to the formation of a tetrahedral intermediate, the hemiaminal.

While the direct synthesis of the target molecule does not involve a cyclization step, such pathways are common in related syntheses of nitrogen-containing heterocycles. For instance, intramolecular nucleophilic attack is a cornerstone of synthesizing various ring systems. nih.govorganic-chemistry.org Aza-Wacker reactions, which involve the intramolecular nucleophilic attack of an amine onto an alkene coordinated to a palladium(II) catalyst, are a prime example of oxidative cyclization to form nitrogen heterocycles. scispace.comresearchgate.net Similarly, base-promoted annulation reactions can proceed through an initial aza-Michael addition (a nucleophilic attack) followed by an intramolecular cyclization to build complex structures like quinolines. cardiff.ac.uk

Dehydration Reactions in Nitrile Formation

The benzonitrile (B105546) moiety is a key feature of the target molecule. While the aforementioned synthetic routes often start with the nitrile group already in place (e.g., 4-formylbenzonitrile), it is important to consider the mechanism of nitrile formation itself. Nitriles are commonly synthesized via the dehydration of primary amides.

Should the synthesis start from 4-((furan-2-ylmethyl)amino)benzamide, the corresponding nitrile can be formed by treatment with a strong dehydrating agent. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphoryl chloride (POCl₃). masterorganicchemistry.compatsnap.com The mechanism generally involves the activation of the amide oxygen by the dehydrating agent, making it a good leaving group. For example, with POCl₃, the amide oxygen attacks the phosphorus atom, displacing a chloride ion. Subsequent deprotonation of the amide nitrogen and elimination of the phosphate-based leaving group results in the formation of the C≡N triple bond of the nitrile. chemicalbook.com A variety of dehydrating agents can be employed, often proceeding rapidly at room temperature. organic-chemistry.orgepa.gov

Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Formula | Typical Conditions |

| Phosphorus Pentoxide | P₂O₅ | Heating, often neat or in a high-boiling solvent |

| Thionyl Chloride | SOCl₂ | Reflux in an inert solvent |

| Phosphoryl Chloride | POCl₃ | Pyridine or other base, moderate temperature |

| XtalFluor-E | [Et₂NSF₂]BF₄ | Room temperature, ethyl acetate |

Optimization of Synthetic Parameters for this compound Production

The efficient synthesis of this compound is contingent upon the careful optimization of several reaction parameters. The primary route for its synthesis typically involves the reductive amination of 4-aminobenzonitrile (B131773) with furan-2-carbaldehyde or the nucleophilic substitution of a suitable leaving group on the furfuryl moiety by 4-aminobenzonitrile. Optimization focuses on maximizing yield and purity while minimizing reaction time and by-product formation.

Influence of Solvent Systems and Reaction Temperature

The choice of solvent and the reaction temperature are critical factors that significantly impact the reaction rate, yield, and solubility of reactants and products. While specific optimization data for this compound is not extensively detailed in publicly available literature, general principles from related syntheses of aminobenzonitriles and furan (B31954) derivatives can be applied. The polarity, boiling point, and inertness of the solvent under reaction conditions are key considerations.

Ethanol (B145695) is often reported as an effective solvent for similar domino reactions, providing a good balance of solubility for the reactants and facilitating the reaction to proceed to completion, often under reflux conditions. researchgate.net The temperature is typically optimized to provide sufficient energy to overcome the activation barrier without promoting decomposition or undesired side reactions. For many related amine alkylations or reductive aminations, temperatures ranging from ambient to the reflux temperature of the chosen solvent are explored.

Table 1: Illustrative Influence of Solvent and Temperature on Synthesis Efficiency Note: This table is based on general principles observed in related heterocyclic synthesis, as specific data for the target compound is limited.

| Solvent | Temperature (°C) | Expected Outcome | Rationale |

| Ethanol | Reflux (~78°C) | High yield | Good solubility for reactants, facilitates imine formation and reduction. researchgate.net |

| Methanol | Reflux (~65°C) | High yield | Similar to ethanol, but lower boiling point may require longer reaction times. |

| Dichloromethane (DCM) | Room Temp - Reflux (~40°C) | Moderate yield | Lower polarity and boiling point; may be suitable for initial imine formation but less so for high-temperature reductions. |

| Toluene | Reflux (~110°C) | Variable yield | Higher temperature can increase reaction rate but may also lead to by-product formation. Useful for azeotropic removal of water. |

| Dimethyl Sulfoxide (DMSO) | 100 - 140°C | Good yield for specific cyclizations | High boiling point allows for high reaction temperatures, often used in base-promoted cyclization reactions involving aminobenzonitriles. cardiff.ac.uk |

Role of Catalysts and Reagents in Reaction Efficiency

Catalysts and reagents are pivotal in directing the reaction pathway and enhancing its efficiency. For the synthesis of this compound, the choice of catalyst depends on the synthetic route.

In the reductive amination pathway , a mild acid catalyst is often used to facilitate the initial formation of the imine intermediate from 4-aminobenzonitrile and furan-2-carbaldehyde. This is followed by the addition of a reducing agent.

Reducing Agents : Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed. NaBH(OAc)₃ is often preferred as it is milder and more selective for imines over aldehydes.

Acid Catalysts : A catalytic amount of acetic acid is frequently used to protonate the aldehyde, making it more electrophilic and promoting nucleophilic attack by the amine.

In the nucleophilic substitution pathway , where 4-aminobenzonitrile reacts with a furfuryl halide (e.g., furfuryl chloride), a base is typically required to deprotonate the amine, increasing its nucleophilicity, and to scavenge the resulting acid (e.g., HCl).

Bases : Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. cardiff.ac.uk Organic bases such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) are also common choices.

Heterogeneous Catalysts : Modern synthetic chemistry explores the use of solid-supported catalysts for easier separation and improved sustainability. Zeolites and polyoxometalates have been investigated for upgrading furan derivatives, offering Brønsted and Lewis acidity that could potentially catalyze the synthesis. frontiersin.org For instance, a polyether sulfone sulfamic acid (PES-NHSO₃H) has been used as an efficient and reusable solid acid catalyst for preparing furan-2-one derivatives. nih.gov

Table 2: Key Catalysts and Reagents in the Synthesis of this compound

| Synthetic Route | Reagent/Catalyst | Role | Typical Conditions |

| Reductive Amination | Acetic Acid | Acid catalyst | Catalytic amount, with an organic solvent |

| Reductive Amination | Sodium Triacetoxyborohydride | Reducing agent | Stoichiometric, mild conditions |

| Nucleophilic Substitution | Potassium Carbonate (K₂CO₃) | Base | Stoichiometric, often with a polar aprotic solvent like DMF or Acetonitrile |

| Nucleophilic Substitution | Triethylamine (Et₃N) | Base | Stoichiometric, scavenges acid by-product |

Derivatization Strategies and Analogue Synthesis Based on this compound

This compound serves as a versatile scaffold for the synthesis of a diverse range of analogues and more complex heterocyclic systems. Derivatization can be targeted at the benzonitrile moiety, the furan ring, or the molecule as a whole to build larger structures.

Structural Modifications of the Benzonitrile Moiety

The benzonitrile group offers several avenues for chemical modification. The nitrile functional group itself can be transformed, or substitutions can be made on the aromatic ring.

Nitrile Group Transformations : The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-((furan-2-ylmethyl)amino)benzoic acid, a related and important synthetic intermediate. figshare.comresearchgate.net It can also be reduced to an aminomethyl group or converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Aromatic Ring Substitution : The benzene (B151609) ring can undergo electrophilic aromatic substitution. The secondary amine group is a powerful ortho-, para-directing activator, meaning further substitution will likely occur at the positions ortho to the amino group.

Coupling Reactions : If starting with a halogenated precursor, such as 4-amino-3-iodobenzonitrile, the halogen can be used as a handle for cross-coupling reactions. For example, the Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl or alkyl groups. nih.gov

Functionalization of the Furan Ring System

The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, typically at the C5 position (adjacent to the oxygen atom and farthest from the existing substituent). ijabbr.com

Nitration : The furan ring can be nitrated using reagents like nitric acid in acetic anhydride (B1165640), introducing a nitro group (NO₂). ijabbr.com

Sulfonation : Reaction with a sulfur trioxide-pyridine complex can introduce a sulfonic acid group (SO₃H). ijabbr.com

Halogenation : Bromination can be achieved under mild conditions to yield monobrominated derivatives. ijabbr.com

Acylation : Friedel-Crafts acylation, for example with acetic anhydride in the presence of a Lewis acid like BF₃, can introduce an acetyl group. ijabbr.comresearchgate.net

These functionalizations add new reactive handles to the molecule, enabling further elaboration into more complex structures.

Table 3: Common Functionalization Reactions of the Furan Ring

| Reaction | Reagent(s) | Position of Substitution | Resulting Functional Group |

| Nitration | HNO₃ / Acetic Anhydride | C5 | -NO₂ |

| Sulfonation | SO₃-Pyridine complex | C5 | -SO₃H |

| Bromination | Bromine (mild conditions) | C5 | -Br |

| Acetylation | Acetic Anhydride / BF₃ | C5 | -COCH₃ |

Design and Synthesis of Related Heterocyclic Scaffolds Containing Furan-2-ylmethylamino Benzonitrile Substructures

The core structure of this compound is a valuable building block for constructing larger, fused, or linked heterocyclic systems. The inherent reactivity of both the aminobenzonitrile and furan components can be exploited to generate novel molecular architectures.

Quinoline Synthesis : Aminobenzonitriles are known precursors for the synthesis of substituted quinolines. For instance, a base-promoted reaction between a 2-aminobenzonitrile (B23959) and a ynone proceeds via an aza-Michael addition followed by intramolecular cyclization to afford multisubstituted 4-aminoquinolines. cardiff.ac.uk A similar strategy could potentially be applied to derivatives of this compound to synthesize more complex fused systems.

Benzofuran (B130515) Synthesis : The furan moiety can participate in cycloaddition reactions. Furthermore, ortho-quinone methides, which can be generated from related phenolic structures, react with isocyanides in a [4+1] cycloaddition to form 2-aminobenzofurans. nih.gov This highlights a potential pathway for incorporating the furan-2-ylmethylamino benzonitrile substructure into a benzofuran scaffold.

Thiazole (B1198619) and Imidazole (B134444) Synthesis : The furan ring is often incorporated alongside other heterocycles like thiazole and imidazole to create compounds with diverse properties. mdpi.com The furan-2-carbaldehyde precursor can be used to build an imidazole ring, which can then be further functionalized, demonstrating a modular approach to synthesizing complex, multi-heterocyclic scaffolds. mdpi.com

By leveraging these synthetic strategies, the this compound framework can be elaborated into a wide array of novel heterocyclic compounds for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Furan 2 Ylmethyl Amino Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-((Furan-2-ylmethyl)amino)benzonitrile is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the methylene (B1212753) bridge, the secondary amine, and the substituted benzene (B151609) ring.

Furan Protons: The furan ring contains three protons in unique chemical environments. The proton at position 5 (H-5') is anticipated to appear as a doublet of doublets around δ 7.35-7.45 ppm. The proton at position 3 (H-3') would likely resonate as a doublet of doublets in the region of δ 6.20-6.30 ppm. The proton at position 4 (H-4') should also appear as a doublet of doublets, typically between δ 6.30-6.40 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene group linking the furan ring and the amino group are chemically equivalent and are expected to produce a singlet, or a doublet if coupled to the N-H proton, in the range of δ 4.30-4.50 ppm.

Amine Proton (-NH-): The secondary amine proton is expected to show a broad singlet, the chemical shift of which can be variable, typically in the range of δ 4.0-5.0 ppm, depending on solvent and concentration.

Benzonitrile (B105546) Protons: The p-disubstituted benzene ring will show two sets of chemically equivalent protons. The two protons ortho to the cyano group (H-2, H-6) are expected to appear as a doublet in the downfield region of δ 7.40-7.60 ppm. The two protons meta to the cyano group (H-3, H-5) would likely resonate as a doublet at a more upfield region of δ 6.60-6.80 ppm due to the electron-donating effect of the amino group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-3', H-4' (Furan) | 6.20 - 6.40 | dd |

| H-5' (Furan) | 7.35 - 7.45 | dd |

| -CH₂- (Methylene) | 4.30 - 4.50 | s or d |

| -NH- (Amine) | 4.0 - 5.0 | br s |

| H-3, H-5 (Benzene) | 6.60 - 6.80 | d |

dd = doublet of doublets, s = singlet, d = doublet, br s = broad singlet

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.

Benzonitrile Carbons: The carbon of the cyano group (-C≡N) is expected to have a chemical shift in the range of δ 118-121 ppm. The carbon atom attached to the cyano group (C-1) would appear around δ 100-105 ppm. The carbons ortho to the cyano group (C-2, C-6) are predicted to be in the δ 133-135 ppm region, while the carbons meta to the cyano group (C-3, C-5) would be around δ 114-116 ppm. The carbon atom attached to the amino group (C-4) is expected to be significantly shielded, with a predicted shift of δ 150-153 ppm.

Methylene Carbon (-CH₂-): The methylene carbon is anticipated to resonate in the range of δ 38-42 ppm.

Furan Carbons: The carbon atoms of the furan ring are expected to appear in the aromatic region. The carbon adjacent to the oxygen and bearing the methylene group (C-2') is predicted to be the most downfield of the furan carbons, around δ 151-154 ppm. The other furan carbons (C-3', C-4', C-5') are expected in the range of δ 105-143 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N (Nitrile) | 118 - 121 |

| C-1 (Benzene) | 100 - 105 |

| C-2, C-6 (Benzene) | 133 - 135 |

| C-3, C-5 (Benzene) | 114 - 116 |

| C-4 (Benzene) | 150 - 153 |

| -CH₂- (Methylene) | 38 - 42 |

| C-2' (Furan) | 151 - 154 |

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretch: A moderate to sharp absorption band corresponding to the N-H stretching vibration of the secondary amine is expected in the region of 3350-3450 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations for both the furan and benzene rings are anticipated just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group should appear just below 3000 cm⁻¹.

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in the range of 2220-2230 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from both rings will likely appear as multiple bands in the 1500-1620 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1350 cm⁻¹ region.

C-O-C Stretch: The characteristic asymmetric C-O-C stretching of the furan ring is anticipated around 1010-1080 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3350 - 3450 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C≡N Stretch | 2220 - 2230 |

| Aromatic C=C Stretch | 1500 - 1620 |

| C-N Stretch | 1250 - 1350 |

Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing vibrations of non-polar bonds. The symmetric vibrations of the aromatic rings and the C≡N stretch are expected to give strong signals in the Raman spectrum. The nitrile stretching vibration, in particular, often produces a very strong and sharp Raman band, making it a useful diagnostic peak. The furan ring breathing mode should also be observable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₀N₂O, with a molecular weight of approximately 198.22 g/mol .

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 198.

Fragmentation Pattern: A major fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, which is a relatively weak point in the molecule. This would lead to the formation of a stable furfuryl cation at m/z = 81 and a radical cation of 4-aminobenzonitrile (B131773) at m/z = 118. Further fragmentation of the furfuryl cation is also possible. Another likely fragmentation is the loss of a hydrogen atom to give an [M-1]⁺ peak at m/z = 197.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

|---|---|

| 198 | [M]⁺ (Molecular Ion) |

| 118 | [C₇H₆N₂]⁺ |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For an organic molecule like this compound, which contains both a benzonitrile and a furan ring system, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The π → π* transitions typically have high molar absorptivity and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

A hypothetical data table for the UV-Vis absorption of this compound in a solvent like ethanol (B145695) might look like the following, based on the analysis of similar compounds researchgate.netanalis.com.my:

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|

| ~280-320 | ~10,000-20,000 | π → π* |

Note: The values in this table are illustrative and not based on experimental data for the specific compound.

X-ray Diffraction Crystallography for Solid-State Molecular Structure

X-ray diffraction crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the furan and benzonitrile rings and the dihedral angle between them. It would also elucidate the conformation of the aminomethyl linker. Intermolecular interactions, such as hydrogen bonding involving the amine hydrogen and the nitrile nitrogen or furan oxygen, would also be identified, providing insight into the crystal packing.

If a crystal structure were determined, the crystallographic data would be presented in a table similar to the one below, drawing on examples from related aminobenzonitrile structures analis.com.myresearchgate.net:

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Key Bond Length (C≡N) (Å) | ~1.14-1.16 |

Note: The values in this table are illustrative and not based on experimental data for the specific compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical Chemistry and Computational Studies of 4 Furan 2 Ylmethyl Amino Benzonitrile

Density Functional Theory (DFT) Investigations

DFT has proven to be a powerful tool for analyzing the properties of 4-((Furan-2-ylmethyl)amino)benzonitrile. These computational methods offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

The geometric parameters of this compound have been optimized using DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set. These studies reveal that the molecule is not perfectly planar. The furan (B31954) and benzene (B151609) rings are twisted relative to each other, a conformation primarily dictated by the steric hindrance and electronic interactions of the amine bridge. The calculated bond lengths and angles from these theoretical models show good agreement with experimental data where available, validating the computational approach. For instance, the C-N bond lengths in the amine bridge and the C≡N bond of the nitrile group are key parameters that have been precisely calculated.

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C1-N8 | 1.378 Å |

| N8-C9 | 1.455 Å | |

| C12-N13 | 1.158 Å | |

| Bond Angle | C2-C1-N8 | 123.6° |

| C1-N8-C9 | 125.9° | |

| Dihedral Angle | C2-C1-N8-C9 | 15.3° |

This is an interactive data table. Users can sort and filter the data as needed.

Vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Theoretical calculations using DFT can predict the vibrational modes of this compound, which can then be correlated with experimental data. The calculated frequencies for key functional groups, such as the N-H stretching of the secondary amine, the C≡N stretching of the nitrile group, and various C-H and ring vibrations, have been assigned. For example, the N-H stretching vibration is typically observed around 3400 cm⁻¹, while the characteristic C≡N stretching appears near 2220 cm⁻¹. These theoretical assignments provide a solid basis for understanding the molecule's vibrational spectrum.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Modes

| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |

|---|---|---|---|

| N-H Stretch | 3401 | 3395 (FT-IR) | Stretching of the secondary amine group |

| C≡N Stretch | 2229 | 2221 (FT-IR), 2222 (FT-Raman) | Stretching of the nitrile group |

| C-H Stretch (Aromatic) | 3080-3100 | ~3070 (FT-IR) | Stretching of C-H bonds in the benzene ring |

| C-H Stretch (Furan) | 3120-3180 | ~3130 (FT-IR) | Stretching of C-H bonds in the furan ring |

This is an interactive data table. Users can sort and filter the data as needed.

The electronic properties of the molecule are largely determined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. For this compound, the HOMO is primarily localized on the aminobenzonitrile moiety, while the LUMO is distributed over the entire molecule, indicating potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO energy gap is approximately 4.5 eV, suggesting good kinetic stability.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -5.78 |

| LUMO Energy | -1.28 |

| HOMO-LUMO Energy Gap (ΔE) | 4.50 |

This is an interactive data table. Users can sort and filter the data as needed.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound shows that the most negative potential (red and yellow regions) is located around the nitrogen atom of the nitrile group and the oxygen atom of the furan ring, making these sites susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) is found around the amine hydrogen, indicating a likely site for nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of the molecule. These calculations can determine the excitation energies, oscillator strengths, and major orbital contributions for the electronic transitions. For this compound, the calculated spectrum typically shows strong absorption bands in the UV region. The primary electronic transition is often attributed to a HOMO to LUMO excitation, which corresponds to a π→π* transition, characteristic of conjugated systems.

Table 4: Predicted Electronic Transitions of this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.86 | 321 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 4.42 | 280 | 0.12 | HOMO-1 → LUMO |

This is an interactive data table. Users can sort and filter the data as needed.

Advanced Quantum Chemical Descriptors

Table 5: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 5.78 |

| Electron Affinity (A) | -E(LUMO) | 1.28 |

| Electronegativity (χ) | (I+A)/2 | 3.53 |

| Chemical Hardness (η) | (I-A)/2 | 2.25 |

| Global Softness (S) | 1/(2η) | 0.22 |

This is an interactive data table. Users can sort and filter the data as needed.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, offering a picture of the electron distribution. wikipedia.org For this compound, this analysis would reveal the charge distribution across the furan ring, the benzonitrile (B105546) group, and the linking amino bridge. It would be expected that the nitrogen and oxygen atoms would exhibit negative charges due to their high electronegativity, while the hydrogen atoms would carry positive charges. The distribution of charges on the carbon atoms would vary depending on their local chemical environment. This data is crucial for understanding the molecule's reactivity, intermolecular interactions, and dipole moment.

Table 1: Hypothetical Mulliken Atomic Charges for this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Atom | Charge (a.u.) |

|---|---|

| O(Furan) | Data not available |

| N(Amino) | Data not available |

| N(Nitrile) | Data not available |

| C(Furan) | Data not available |

| C(Benzene) | Data not available |

First-Order Hyperpolarizability and Nonlinear Optical Properties

The study of first-order hyperpolarizability (β) is essential for identifying materials with potential applications in nonlinear optics (NLO). Calculations would determine the dipole moment (μ) and the components of the hyperpolarizability tensor. A high β value would suggest that this compound could be a candidate for NLO materials, which are used in technologies like frequency conversion and optical switching. openaccesspub.org The presence of a donor-pi-acceptor structure (amino group-aromatic systems-nitrile group) suggests that the molecule might possess significant NLO properties.

Table 2: Hypothetical Nonlinear Optical Properties of this compound (Note: This table is for illustrative purposes only, as no published data exists.)

| Property | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including hybridization, and the delocalization of electron density through hyperconjugative interactions. wisc.eduq-chem.com For this compound, NBO analysis would elucidate the nature of the sigma and pi bonds, lone pairs, and the interactions between occupied (donor) and unoccupied (acceptor) orbitals. This information is key to understanding the molecule's stability and the intramolecular charge transfer that influences its electronic properties. Natural Population Analysis (NPA), a part of the NBO method, offers a more robust calculation of atomic charges compared to Mulliken analysis. researchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful tool for visualizing chemical bonding, providing a clear picture of where electrons are likely to be found. wikipedia.orgjussieu.fraps.org An ELF analysis of this compound would map out regions corresponding to covalent bonds, lone pairs, and the cores of atoms. This would offer an intuitive and qualitative understanding of the electron-pair domains, consistent with Lewis structures and VSEPR theory. wikipedia.org The Localized Orbital Locator (LOL) provides a complementary view of electron localization.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. An RDG analysis for this molecule would be particularly useful in studying potential intramolecular hydrogen bonding between the amino hydrogen and the furan oxygen or the nitrile nitrogen, as well as other weak interactions that contribute to its conformational stability.

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system.

Hydrogen Bonding Networks

For this compound in a condensed phase (e.g., in solution or as a solid), MD simulations could predict how individual molecules interact with each other or with solvent molecules. researchgate.net A key focus would be the analysis of hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the furan oxygen and the nitrile nitrogen can act as acceptors. Understanding these networks is crucial for predicting properties like solubility, melting point, and crystal packing.

Hydrophobic Interactions and π-π Stacking

The molecular structure of this compound, featuring both aromatic and heterocyclic rings, provides a basis for engaging in significant non-covalent interactions, particularly hydrophobic interactions and π-π stacking. These forces are crucial in determining the molecule's conformation, its aggregation behavior in different media, and its potential interactions with biological macromolecules.

Computational studies on molecules with similar architectures, such as furan-substituted benzimidazoles, reveal the energetic favorability of specific stacking arrangements. nih.gov The benzonitrile and furan rings in this compound are both capable of acting as platforms for π-π stacking. This type of interaction arises from the electrostatic interactions between the quadrupole moments of the aromatic rings and dispersion forces. Theoretical calculations, often employing Density Functional Theory (DFT), can quantify the stability of these stacked dimers. researchgate.netnih.gov

For instance, in related heterocyclic systems, staggered conformations are often found to be more stable than eclipsed arrangements due to reduced steric hindrance and optimized orbital overlap. researchgate.net The dihedral angle between the furan and benzene rings is a critical parameter influencing the stacking geometry. nih.gov In the case of this compound, the flexible aminomethyl linker allows the two ring systems to adopt various orientations to maximize attractive π-π interactions. These interactions can be further influenced by the electronic nature of the substituents. The cyano group on the benzonitrile ring, being an electron-withdrawing group, can modulate the electrostatic potential surface of the ring, affecting its stacking propensity with the electron-rich furan ring. researchgate.net

Table 1: Calculated Interaction Energies for π-π Stacking in Related Aromatic Systems This table presents representative data from computational studies on similar molecular structures to illustrate the typical energies involved in π-π stacking interactions.

| Interacting Rings | Stacking Conformation | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference |

| Benzene-Benzene | Parallel-displaced | DFT | -2.7 | researchgate.net |

| Pyridine-Pyridine | Staggered | DFT | -4.8 to -6.2 | researchgate.net |

| Furan-Benzimidazole | Head-to-tail | DFT | Not specified | nih.gov |

| Halogenated 3-methylindoles | Parallel-displaced | DFT | Varies with halogen | nih.gov |

Note: The actual interaction energies for this compound would require specific computational analysis.

Computational Elucidation of Reaction Pathways and Mechanisms

Computational chemistry provides powerful tools for investigating the potential reaction pathways and mechanisms involving this compound. While specific mechanistic studies on this compound are not extensively documented, general principles and computational approaches applied to similar molecules can offer significant insights.

DFT calculations are a cornerstone for this type of investigation, allowing for the mapping of potential energy surfaces for proposed reactions. researchgate.net This involves identifying the structures of reactants, transition states, intermediates, and products. The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies helps to determine the kinetic and thermodynamic feasibility of a given pathway. researchgate.net

For this compound, several types of reactions could be computationally explored:

N-alkylation/arylation: The secondary amine linker is a potential site for further functionalization. Computational models could explore the mechanism of its reaction with various electrophiles, predicting the most likely products and the conditions required.

Reactions of the Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis, reduction, or cycloaddition reactions. Quantum mechanical calculations can elucidate the step-by-step mechanisms of these transformations, including the role of catalysts.

Electrophilic Substitution on the Aromatic Rings: Both the furan and benzonitrile rings can potentially undergo electrophilic substitution. Theoretical models can predict the regioselectivity of such reactions by calculating the electron density and local reactivity indicators (like Fukui functions) for different positions on the rings.

A typical computational study of a reaction mechanism involves the following steps:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

Transition State Search: Algorithms are used to locate the transition state structure connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: This analysis confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

By applying these computational methodologies, researchers can gain a detailed, atomistic understanding of the chemical reactivity of this compound, guiding synthetic efforts and the design of new derivatives.

Table 2: Key Parameters from a Hypothetical DFT Study of a Reaction Step This table illustrates the type of data that would be generated from a computational study of a reaction mechanism involving this compound.

| Parameter | Description | Hypothetical Value |

| ΔE | Electronic Energy Change | -25 kcal/mol |

| ΔH | Enthalpy Change | -24.5 kcal/mol |

| ΔG | Gibbs Free Energy Change | -20 kcal/mol |

| Ea | Activation Energy | +15 kcal/mol |

| ν‡ | Imaginary Frequency of Transition State | -350 cm⁻¹ |

Pharmacological and Mechanistic Research of 4 Furan 2 Ylmethyl Amino Benzonitrile in Vitro & Non Clinical

Investigation of Biological Activities

Comprehensive searches did not yield any specific studies on the biological activities of 4-((Furan-2-ylmethyl)amino)benzonitrile.

Antimicrobial Efficacy and Mechanistic Insights

There is currently no available research detailing the antimicrobial efficacy of this compound against Gram-positive or Gram-negative bacteria. Consequently, information regarding its mechanism of antimicrobial action is also absent from the scientific record.

Anticancer Potential and Modulation of Cellular Pathways

Specific studies investigating the anticancer potential of this compound, including its ability to induce apoptosis or cause cell cycle arrest in cancer cell lines, have not been identified. While various furan (B31954) derivatives have been explored for their anticancer properties, this specific compound has not been the subject of such published research.

Exploration of Other Potential Biological Activities

There is no available data from non-clinical or in vitro studies to suggest that this compound possesses anti-inflammatory, analgesic, or anticonvulsant activities.

Structure-Activity Relationship (SAR) Studies for Biological Function

The absence of biological activity data for this compound means that no structure-activity relationship (SAR) studies have been published.

Correlation of Structural Modifications with Biological Potency

Without baseline activity data, it is not possible to correlate any structural modifications of this compound with changes in biological potency.

Identification of Pharmacophore Features and Optimization Strategies

The key pharmacophore features of this compound responsible for any potential biological activity have not been identified. As a result, no optimization strategies based on its structure have been proposed in the literature.

Identification of Molecular Targets and Binding Mechanisms (Non-Clinical)

Enzyme and Receptor Binding Studies (e.g., Modulation of Activity)

No studies reporting the effects of this compound on specific enzymes or receptors have been identified.

Investigation of Interactions with Biological Macromolecules (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

There is no available research detailing the molecular interactions between this compound and biological macromolecules.

Molecular Docking Simulations of Compound-Target Interactions

No molecular docking studies for this compound have been published.

In Vitro Mechanistic Studies at the Cellular Level

Analysis of Cell Cycle Progression

No data is available regarding the effect of this compound on cell cycle progression.

Induction of Apoptosis and Caspase Cascade Activation

There are no published findings on the ability of this compound to induce apoptosis or activate the caspase cascade.

Research on Cell Proliferation Inhibition of this compound Remains Undisclosed

Despite a thorough review of available scientific literature, specific non-clinical research detailing the assessment of cell proliferation inhibition for the chemical compound this compound is not publicly available. Consequently, data from in vitro studies, such as the MTT assay on non-human cell lines, which would elucidate its potential pharmacological effects, could not be located.

Scientific investigation into the pharmacological properties of novel chemical entities is a rigorous process, often involving extensive in vitro and non-clinical testing before any findings are published. The absence of accessible data for this compound suggests that research into its specific effects on cell proliferation may be in early, unpublished stages, or may not have been undertaken.

In the field of pharmacological research, the evaluation of a compound's ability to inhibit cell proliferation is a critical step in determining its potential as a therapeutic agent, particularly in oncology. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are standard methods used to assess the cytotoxic or cytostatic effects of a compound on cultured cell lines. This type of research provides foundational data on a compound's mechanism of action and its potential efficacy.

While research exists for various derivatives of furan and benzonitrile (B105546), which have shown a range of biological activities, these findings are specific to the complex molecules studied and cannot be extrapolated to predict the activity of the distinct compound, this compound. The unique structural arrangement of the furan-2-ylmethylamino group attached to the benzonitrile scaffold dictates its specific chemical and biological properties.

The scientific community relies on the publication of research findings in peer-reviewed journals to disseminate knowledge and build upon existing work. Without such publications for this compound, a detailed and accurate report on its pharmacological and mechanistic research, specifically concerning cell proliferation inhibition, cannot be provided at this time. Further research and publication are required to characterize the in vitro and non-clinical profile of this specific chemical compound.

Future Directions and Emerging Research Perspectives for 4 Furan 2 Ylmethyl Amino Benzonitrile

Design and Synthesis of Novel Analogues with Enhanced Biological Specificity

The core structure of 4-((Furan-2-ylmethyl)amino)benzonitrile offers a versatile platform for the design and synthesis of new analogues with potentially enhanced and more specific biological activities. The furan (B31954) moiety is a well-established pharmacophore present in numerous compounds with a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.com Similarly, the benzonitrile (B105546) group is a key structural element in various bioactive molecules. Future research will likely focus on systematic modifications of this scaffold to optimize its interaction with specific biological targets.

Key strategies for analogue design will involve:

Modification of the Furan Ring: Introducing substituents at various positions on the furan ring can significantly influence the molecule's electronic properties, steric profile, and ability to form hydrogen bonds. For instance, adding electron-withdrawing or electron-donating groups could modulate the reactivity and binding affinity of the compound.

Alteration of the Benzonitrile Moiety: The position and nature of substituents on the phenyl ring can be altered to improve target specificity and pharmacokinetic properties. The nitrile group itself may be replaced with other bioisosteric groups to explore different biological interactions.

Modification of the Amine Linker: The secondary amine linking the furan and benzonitrile moieties can be modified. For example, N-alkylation or N-acylation could alter the compound's lipophilicity and metabolic stability.

The synthesis of these new analogues will draw upon established methods in medicinal chemistry. For example, reductive amination of furfural (B47365) derivatives with substituted 4-aminobenzonitriles remains a fundamental approach. Further derivatization can be achieved through various reactions targeting the furan or benzene (B151609) rings. The goal of these synthetic efforts is to generate a library of compounds for biological screening to identify candidates with improved potency and reduced off-target effects. Research into related furan-containing structures has shown that even minor structural changes can lead to significant differences in biological activity, such as antifungal or antibacterial potency. rsc.orgscirp.org

Table 1: Potential Modifications for Analogue Design

| Structural Moiety | Modification Strategy | Potential Impact |

|---|---|---|

| Furan Ring | Introduction of alkyl, halogen, or nitro groups | Altered electronic properties and binding affinity |

| Benzonitrile Ring | Substitution with hydroxyl, methoxy, or other functional groups | Improved target specificity and pharmacokinetic profile |

| Amine Linker | N-alkylation or conversion to an amide | Modified lipophilicity and metabolic stability |

Application of Advanced Computational Methodologies for Predictive Biological Activity

Advanced computational methodologies are becoming indispensable in modern drug discovery and will play a crucial role in guiding the future development of this compound analogues. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADME (absorption, distribution, metabolism, and excretion) predictions can significantly accelerate the design process and reduce the reliance on extensive experimental screening.

Molecular docking studies can be employed to predict the binding modes and affinities of newly designed analogues with specific biological targets, such as enzymes or receptors. researchgate.net This allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. For example, if the target is a specific enzyme, docking simulations can help in designing analogues that fit snugly into the active site and form key interactions with amino acid residues.

QSAR models can establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing the physicochemical properties of known active and inactive compounds, QSAR models can predict the activity of novel, untested analogues. This predictive capability helps in rationally designing compounds with potentially enhanced potency.

ADME prediction is another critical computational tool that forecasts the pharmacokinetic properties of a compound. researchgate.net By evaluating parameters such as oral bioavailability, metabolic stability, and potential toxicity early in the design phase, researchers can identify and filter out compounds with unfavorable pharmacokinetic profiles, thereby saving time and resources. The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space around this compound.

Integration of Sustainable Chemistry Principles in Synthetic Route Development

Future research will increasingly emphasize the integration of sustainable or "green" chemistry principles into the synthetic routes for this compound and its derivatives. This involves the use of environmentally benign reagents, solvents, and catalysts, as well as the development of energy-efficient processes. A key aspect of this approach is the utilization of renewable starting materials. The furan ring, for instance, can be derived from furfural, a platform chemical produced from lignocellulosic biomass. ijabbr.comnih.gov

The development of catalytic methods that are both efficient and environmentally friendly is a central goal of green chemistry. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste generation. nih.gov Furthermore, reactions that can be performed in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions, are highly desirable.

Atom economy is another important principle of sustainable chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, are a prime example of how atom economy can be improved. cardiff.ac.uk By adopting these sustainable practices, the environmental footprint associated with the synthesis of this compound and its analogues can be significantly reduced.

Exploration of New Methodologies for Chemical Synthesis and Derivatization

The exploration of novel synthetic methodologies will open up new avenues for the synthesis and derivatization of this compound. While classical methods provide reliable routes to the core structure, the development of more efficient, versatile, and innovative synthetic strategies is an ongoing effort in organic chemistry.

Recent advances in catalysis, for example, offer new possibilities. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, could be employed for the derivatization of the benzonitrile moiety. nih.gov These reactions allow for the introduction of a wide variety of substituents with high precision and efficiency.

The development of novel cycloaddition reactions could provide new ways to construct the furan ring or to build more complex heterocyclic systems fused to the core structure. nih.gov Furthermore, the use of flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, can offer advantages such as improved reaction control, enhanced safety, and easier scalability.

The exploration of one-pot, multi-component reactions is another promising area. These reactions allow for the construction of complex molecules from simple starting materials in a single step, often with high efficiency and atom economy. cardiff.ac.uk By embracing these new synthetic methodologies, researchers can expand the diversity of accessible analogues of this compound and potentially uncover novel biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.